molecular formula C15H24N2O2 B13469989 tert-Butyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate

tert-Butyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate

Cat. No.: B13469989
M. Wt: 264.36 g/mol
InChI Key: XGSMDMHSGRKWDB-UHFFFAOYSA-N
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Description

tert-Butyl N-({4-cyanobicyclo[2.2.2]octan-1-yl}methyl)carbamate is a chemical compound with the molecular formula C14H22N2O2. It is known for its unique bicyclic structure, which includes a cyanobicyclo[2.2.2]octane moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-({4-cyanobicyclo[2.2.2]octan-1-yl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyanobicyclo[2.2.2]octane derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base and a suitable solvent. The reaction may require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of tert-butyl N-({4-cyanobicyclo[2.2.2]octan-1-yl}methyl)carbamate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-({4-cyanobicyclo[2.2.2]octan-1-yl}methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl N-({4-cyanobicyclo[2.2.2]octan-1-yl}methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-({4-cyanobicyclo[2.2.2]octan-1-yl}methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-{1-formyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate
  • tert-Butyl N-{5-oxobicyclo[2.2.2]octan-2-yl}carbamate

Uniqueness

tert-Butyl N-({4-cyanobicyclo[2.2.2]octan-1-yl}methyl)carbamate is unique due to its cyanobicyclo[2.2.2]octane structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

tert-butyl N-[(4-cyano-1-bicyclo[2.2.2]octanyl)methyl]carbamate

InChI

InChI=1S/C15H24N2O2/c1-13(2,3)19-12(18)17-11-15-7-4-14(10-16,5-8-15)6-9-15/h4-9,11H2,1-3H3,(H,17,18)

InChI Key

XGSMDMHSGRKWDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCC(CC1)(CC2)C#N

Origin of Product

United States

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